![molecular formula C18H31NO4 B14024642 (S)-DI-Tert-butyl2-azaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B14024642.png)
(S)-DI-Tert-butyl2-azaspiro[4.4]nonane-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-DI-Tert-butyl2-azaspiro[44]nonane-2,3-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure
Méthodes De Préparation
The synthesis of (S)-DI-Tert-butyl2-azaspiro[4.4]nonane-2,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of tert-butyl groups and carboxylate functionalities. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
(S)-DI-Tert-butyl2-azaspiro[4.4]nonane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl groups or the carboxylate functionalities, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(S)-DI-Tert-butyl2-azaspiro[4.4]nonane-2,3-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-DI-Tert-butyl2-azaspiro[4.4]nonane-2,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, or binding to receptor sites to alter cellular signaling processes.
Comparaison Avec Des Composés Similaires
(S)-DI-Tert-butyl2-azaspiro[4.4]nonane-2,3-dicarboxylate can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decane derivatives: These compounds share a similar spirocyclic core but differ in the substituents attached to the ring system.
Spiro[4.4]nonane derivatives: Similar core structure but with different functional groups, leading to variations in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of tert-butyl and carboxylate groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H31NO4 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
ditert-butyl (3S)-2-azaspiro[4.4]nonane-2,3-dicarboxylate |
InChI |
InChI=1S/C18H31NO4/c1-16(2,3)22-14(20)13-11-18(9-7-8-10-18)12-19(13)15(21)23-17(4,5)6/h13H,7-12H2,1-6H3/t13-/m0/s1 |
Clé InChI |
HNZFSBXKNKHYAJ-ZDUSSCGKSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)[C@@H]1CC2(CCCC2)CN1C(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)OC(=O)C1CC2(CCCC2)CN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


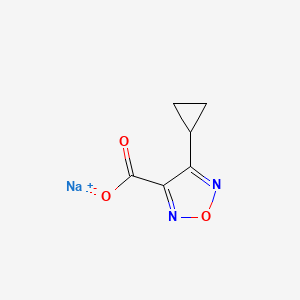

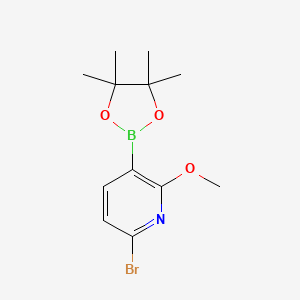
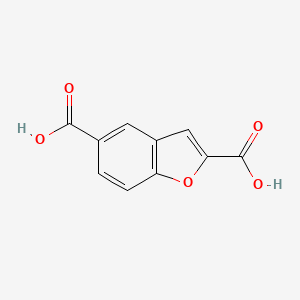
![(10R,13S)-10,13-Dimethyl-9,10,11,12,13,14,15,16-octahydro-1H-cyclopenta[A]phenanthrene-3,17(2H,8H)-dione](/img/structure/B14024579.png)
![Methyl 3-Exo-((Tert-Butoxycarbonyl)Amino)Bicyclo[2.2.1]Heptane-2-Carboxylate](/img/structure/B14024582.png)

![Tert-butyl 1-formyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14024595.png)
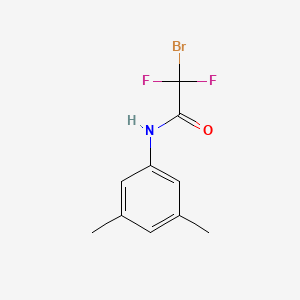
![8-phenyl-5,11-diaza-8λ5-phosphatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene 8-oxide](/img/structure/B14024606.png)

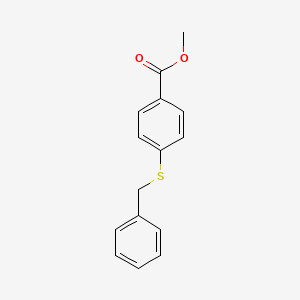
![[(4S,5S)-2-[3-[(4S,5S)-1-benzoyl-4,5-diphenyl-4,5-dihydroimidazol-2-yl]benzene-2-id-1-yl]-4,5-diphenyl-4,5-dihydroimidazol-1-yl]-phenylmethanone;bromopalladium(1+)](/img/structure/B14024631.png)
![Tert-butyl 6-oxo-5,6-dihydrospiro[cyclopenta[B]pyridine-7,4'-piperidine]-1'-carboxylate](/img/structure/B14024638.png)
